molecular formula C13H18N2OS2 B2967779 2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326932-45-9

2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2967779
CAS RN: 1326932-45-9
M. Wt: 282.42
InChI Key: RGOBAKIHJRQSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one” is a type of thieno[3,2-d]pyrimidin-4(3H)-one . Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been synthesized and studied for their potential applications in various fields, including as anticancer drugs .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves several steps. For instance, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones were synthesized from indole chalcones and 6-aminouracil . Another method involves the condensation of 3-methoxybenzoic acid with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones can be analyzed using various techniques. For example, the molecular electrostatic potential (MEP) surface map of the related molecule was investigated with theoretical calculations at the B3LYP/6-311+G(d,p) levels .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones can undergo various chemical reactions. For example, they can be used as building blocks in the synthesis of other complex molecules .

Scientific Research Applications

Synthesis and Chemical Properties

2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one belongs to a broader class of compounds that have been synthesized for their pharmacological significance and chemical interest. A notable method involves the classical and non-classical synthesis of related thieno[2,3-d]pyrimidines as antifolates, targeting dihydrofolate reductase (DHFR) inhibitors with potential antitumor activities. The synthesis process highlights the versatility of these compounds in generating a range of derivatives with significant biological activities (Gangjee et al., 2007). Another approach is the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, showcasing a green methodology with reduced steps and environmental impact (Shi et al., 2018).

Biological Activities and Potential Applications

The chemical framework of this compound and its derivatives exhibits a range of biological activities. For example, certain derivatives have shown promise as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, with potential applications as antitumor agents. These findings underscore the compound's significance in designing more effective cancer therapies by targeting multiple pathways (Gangjee et al., 2009). Additionally, compounds within this class have been investigated for their antimicrobial activities, providing a foundation for developing new antimicrobial agents (Sirakanyan et al., 2015).

Safety and Hazards

The safety and hazards associated with thieno[3,2-d]pyrimidin-4(3H)-ones can vary depending on their specific structure and substituents. Some thieno[3,2-d]pyrimidin-4(3H)-ones have been studied for their potential as anticancer drugs, suggesting that they may have cytotoxic effects .

Future Directions

The future directions for research on thieno[3,2-d]pyrimidin-4(3H)-ones could include further studies on their synthesis, mechanism of action, and potential applications. For example, some thieno[3,2-d]pyrimidine derivatives were synthesized as EZH2 inhibitors, and their antiproliferative activity was evaluated . This suggests that thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives could be further explored as potential therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of 2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the protein kinase pathways . By inhibiting protein kinases, it disrupts the signaling processes that regulate cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular behavior and potentially halt the proliferation of cancer cells .

Pharmacokinetics

ADME properties (Absorption, Distribution, Metabolism, and Excretion) would significantly impact its bioavailability. These properties determine how the compound is absorbed into the body, distributed to its target sites, metabolized for use, and finally excreted .

Result of Action

The molecular and cellular effects of 2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one’s action primarily involve the disruption of protein kinase activity . This disruption can lead to changes in cell growth, differentiation, migration, and metabolism, potentially halting the proliferation of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with protein kinases . .

properties

IUPAC Name

2-ethylsulfanyl-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS2/c1-3-5-6-8-15-12(16)11-10(7-9-18-11)14-13(15)17-4-2/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOBAKIHJRQSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.